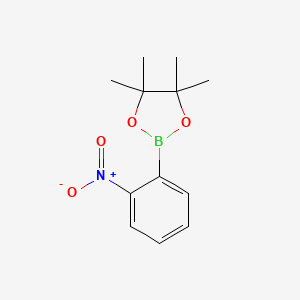
4,4,5,5-四甲基-2-(2-硝基苯基)-1,3,2-二氧杂硼环丁烷
描述
The compound 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of a broader class of compounds known as dioxaborolanes. These compounds are characterized by a boron atom covalently bonded to two oxygen atoms in a cyclic structure, often with additional substituents that can significantly alter their chemical properties and reactivity.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves various strategies, including the use of catalysts and continuous flow processes. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was achieved through a continuous flow process that addressed issues such as equilibration and protonolysis, which are common in batch processes . Although the specific synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dioxaborolane compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was characterized and found to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . This suggests that the molecular structure of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane would also likely exhibit a tetracoordinated boron atom and could be similarly analyzed using X-ray crystallography.
Chemical Reactions Analysis
Dioxaborolanes are versatile in chemical reactions, often serving as catalysts or reagents. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol was found to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This indicates that 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane may also participate in or catalyze similar condensation reactions, although specific reactions involving this compound are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolanes can be inferred from their molecular structure and the nature of their substituents. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group and a tetracoordinated boron atom . These structural details can impact properties such as solubility, density, and reactivity. While the exact properties of 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane are not provided, similar compounds exhibit properties that are consistent with their molecular frameworks and could be experimentally determined using standard analytical techniques.
科学研究应用
松油醇硼酸酯取代的芪的合成
研究人员开发了 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2-二氧杂硼环丁烷的新衍生物,并将其用于硼含芪衍生物的合成。该方法促进了硼封端聚烯的产生,该聚烯在液晶显示技术和神经退行性疾病的治疗干预中具有潜在应用 (Das 等,2015)。
生物应用和蛋白酶抑制
从 4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷合成邻位修饰的巯基和哌嗪基甲基苯硼酸衍生物表明对丝氨酸蛋白酶(包括凝血酶)具有抑制活性。这些发现突出了这些化合物在治疗环境中潜在的生物医学应用 (Spencer 等,2002)。
电化学性质和应用
对含硫有机硼化合物(包括 4,4,5,5-四甲基-2-苯硫烷基甲基-[1,3,2]二氧杂硼环丁烷)的电化学研究揭示了它们的较低氧化电位和成功的阳极取代反应。这些性质对于选择性取代产物的合成至关重要,突出了它们在电化学应用和材料科学中的相关性 (Tanigawa 等,2016)。
脂肪生成抑制剂和胆固醇生物合成
对松油醇硼酸酯取代的芪(4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷的衍生物)的研究发现,该化合物具有抑制哺乳动物肝细胞脂肪生成和胆固醇生物合成的能力。这项研究将这些含硼芪衍生物定位为降脂药物的潜在先导化合物,展示了它们在医学研究和药理学中的重要性 (Das 等,2011)。
安全和危害
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)14(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJYUDGCEKORNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395213 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
CAS RN |
190788-59-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



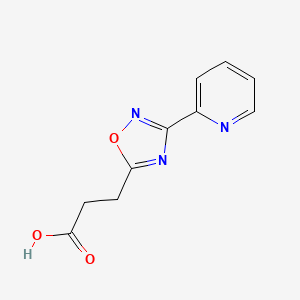
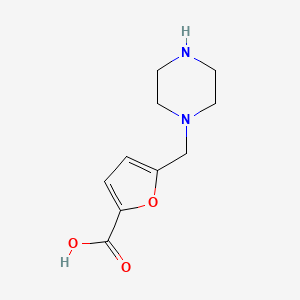
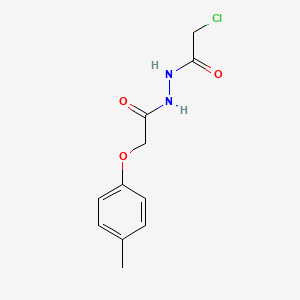
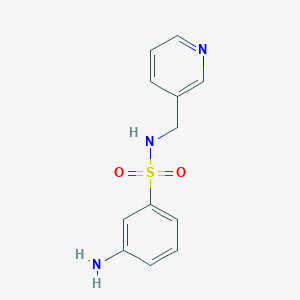



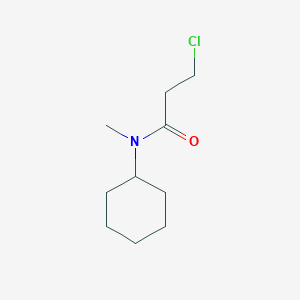

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)
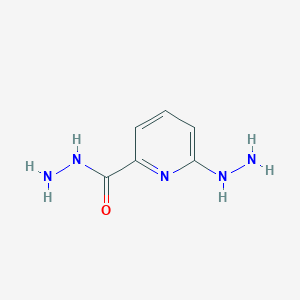
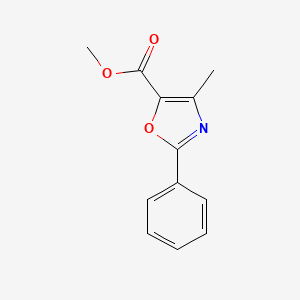
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)